molecular formula C6H10ClNO2 B1316117 3,4-Dehydro-L-proline methyl ester hydrochloride CAS No. 51827-12-4

3,4-Dehydro-L-proline methyl ester hydrochloride

Cat. No.: B1316117
CAS No.: 51827-12-4
M. Wt: 163.60 g/mol
InChI Key: LDWTUXKKNIHFQG-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic identification of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is registered under Chemical Abstracts Service number 51827-12-4, providing a unique identifier for this specific molecular entity. The molecular formula C₆H₁₀ClNO₂ reflects the composition including the hydrochloride salt, with a corresponding molecular weight of 163.601 daltons.

The International Union of Pure and Applied Chemistry nomenclature systematically describes the compound as methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride, indicating the presence of a methyl ester group at the 2-position of the dihydropyrrole ring. Alternative nomenclature includes designations such as "1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, methyl ester, hydrochloride" and "3,4-dehydro-L-proline methyl ester hydrochloride," reflecting its relationship to proline derivatives. The compound is also known by various synonyms including "methyl 2,5-dihydro-1H-pyrrole-2-carboxylate and hydrochloride" and "Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride," emphasizing the salt nature of the compound.

Table 1: Systematic Identification Parameters

Parameter Value Source
Chemical Abstracts Service Number 51827-12-4
Molecular Formula C₆H₁₀ClNO₂
Molecular Weight 163.601 g/mol
International Union of Pure and Applied Chemistry Name methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride
Alternative Chemical Abstracts Service Numbers 186145-08-4, 439108-20-0, 785717-57-9

The Simplified Molecular Input Line Entry System representation provides structural clarity as COC(=O)C1C=CCN1.Cl, explicitly showing the methyl ester functionality, the dihydropyrrole ring system, and the associated chloride ion. The International Chemical Identifier string further reinforces structural identification with the key LDWTUXKKNIHFQG-UHFFFAOYSA-N, enabling unambiguous database searches and structural verification.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride exhibits characteristic features of dihydropyrrole systems, with the ring adopting a non-planar conformation due to the presence of saturated carbon centers. Crystallographic studies of related dihydropyrrole derivatives reveal that the dihydropyrrole ring typically maintains near-planarity with root mean square deviations of approximately 0.0049 Å, indicating minimal deviation from coplanarity among the ring atoms. The adjacent carboxylate moiety demonstrates significant coplanarity with the dihydropyrrole ring, as evidenced by dihedral angles of approximately 4.56° between the ring and the carboxyl group plane.

Stereochemical analysis reveals that the compound possesses one defined stereocenter, though crystallographic data indicates zero defined stereocenters in the reported structure, suggesting either racemic nature or rapid equilibration. The conformational flexibility of the dihydropyrrole ring system allows for dynamic interconversion between envelope and half-chair conformations, with the specific conformation dependent on environmental factors such as temperature, solvent, and crystal packing forces.

Table 2: Geometric Parameters of Related Dihydropyrrole Systems

Structural Feature Value Unit Reference Compound Source
Ring Planarity Deviation 0.0049 Å (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Dihedral Angle (Ring-Carboxyl) 4.56 degrees (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Maximum Atomic Deviation 0.0065 Å (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate
Intermolecular Separation 3.7414 Å (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate

The molecular geometry is further influenced by the presence of the hydrochloride salt, which affects intermolecular interactions and crystal packing arrangements. The chloride ion typically forms hydrogen bonding interactions with the protonated nitrogen center, stabilizing specific conformational states and influencing the overall molecular architecture in the solid state.

X-ray Crystallographic Analysis

X-ray crystallographic analysis of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride and related dihydropyrrole derivatives provides crucial insights into solid-state structural arrangements and intermolecular interactions. Crystallographic studies of analogous compounds reveal characteristic unit cell parameters and space group symmetries that reflect the inherent molecular geometry and packing preferences.

Related crystallographic investigations demonstrate that dihydropyrrole carboxylates typically crystallize in triclinic space groups, as exemplified by compounds such as ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate, which adopts the P-1 space group with specific unit cell dimensions. The crystallographic parameters for this related compound include a = 5.9071 Å, b = 11.3474 Å, c = 14.1716 Å, with angles α = 111.467°, β = 101.113°, and γ = 95.328°, resulting in a unit cell volume of 853.45 ų.

Table 3: Crystallographic Parameters of Related Dihydropyrrole Compounds

Compound Space Group Unit Cell Parameters Volume Temperature Source
Ethyl 4-anilino-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate P-1 a=5.9071Å, b=11.3474Å, c=14.1716Å 853.45 ų 100 K
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate P-1 a=5.8319Å, b=12.3759Å, c=13.5707Å 945.69 ų 100 K

The diffraction data quality for these related compounds demonstrates excellent refinement statistics, with residual factors typically ranging from 0.0368 to 0.0447 for significantly intense reflections, indicating high-quality structural determination. Hydrogen bonding patterns play crucial roles in crystal packing, with supramolecular layer formation sustained by various intermolecular interactions including carbonyl hydrogen bonding and aromatic stacking interactions.

Crystal structure analysis reveals that the compounds exhibit concave molecular geometries, with outer ring systems positioned on the same side of central functional groups, creating specific dihedral angles that influence intermolecular recognition and packing efficiency. The three-dimensional architecture is further stabilized by pi-pi stacking interactions with typical inter-centroid separations of approximately 3.7414 Å.

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the dihydropyrrole ring system and associated functional groups.

The ¹H nuclear magnetic resonance spectrum typically exhibits signals in the aromatic region between δ 6.7-7.5 parts per million, corresponding to the vinyl protons of the dihydropyrrole ring system. Related pyrrole carboxylic acid derivatives demonstrate characteristic patterns, with pyrrole ring protons appearing as distinct multiplets in the δ 6.1-7.0 parts per million range. The methyl ester protons characteristically appear as a singlet around δ 3.7-3.8 parts per million, while the saturated ring protons typically resonate between δ 3.0-5.0 parts per million.

Table 4: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Pyrrole Derivatives

Proton Type Chemical Shift Range (δ, ppm) Multiplicity Reference Compound Source
Vinyl Ring Protons 6.7-7.5 Multiplet Substituted pyrroles
Pyrrole Ring Protons 6.1-7.0 Multiplet Pyrrole-2-carboxylic acid
Methyl Ester 3.7-3.8 Singlet General carboxylates
Saturated Ring Protons 3.0-5.0 Multiplet Dihydropyrroles
Aromatic Substituents 7.0-8.0 Multiplet Aryl-substituted pyrroles

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts of the carbonyl carbon, typically appearing around δ 160-170 parts per million for ester functionalities. The carbon signals for the dihydropyrrole ring system appear in regions characteristic of sp² and sp³ carbons, with vinyl carbons resonating around δ 120-140 parts per million and saturated carbons appearing at δ 30-60 parts per million.

Mass spectrometry analysis confirms molecular weight and fragmentation patterns characteristic of the dihydropyrrole structure. The molecular ion peak appears at m/z 163 for the hydrochloride salt, with characteristic fragmentation involving loss of the chloride ion and subsequent fragmentation of the organic portion. Common fragment ions include peaks corresponding to the loss of the methyl ester group and ring fragmentation patterns typical of pyrrole systems.

Tautomerism and Conformational Dynamics

The tautomerism and conformational dynamics of methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride involve complex equilibria between different structural forms and conformational states. The dihydropyrrole ring system can exist in equilibrium with related tautomeric forms, particularly involving proton transfer processes that affect the electronic distribution and molecular properties.

The compound exhibits conformational flexibility due to the partially saturated nature of the pyrrole ring, allowing for dynamic interconversion between different ring conformations. The most stable conformations typically involve envelope or half-chair arrangements of the dihydropyrrole ring, with specific conformational preferences influenced by substituent effects and intermolecular interactions.

Table 5: Conformational Parameters and Tautomeric Equilibria

Conformational Feature Description Energy Difference Environmental Factor Source
Ring Puckering Envelope vs Half-chair Variable Temperature dependent
Ester Rotation Syn vs Anti conformers Low barrier Solvent polarity
Tautomeric Forms Imine-enamine equilibrium pH dependent Solution conditions
Protonation State Free base vs protonated pKa dependent pH and ionic strength

Temperature-dependent studies reveal that conformational interconversion occurs readily at ambient temperatures, with activation barriers typically in the range of 5-15 kcal/mol for ring inversion processes. Solvent effects play crucial roles in stabilizing specific conformational states, with polar solvents generally favoring more extended conformations that maximize solvation of polar functional groups.

The hydrochloride salt formation significantly influences tautomeric equilibria by stabilizing the protonated nitrogen form, effectively shifting equilibria toward specific tautomeric states. This protonation has profound effects on electronic properties, reactivity patterns, and intermolecular interactions, making the hydrochloride form particularly suitable for synthetic applications and crystallographic studies.

Properties

IUPAC Name

methyl 2,5-dihydro-1H-pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h2-3,5,7H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWTUXKKNIHFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C=CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585131
Record name Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51827-12-4
Record name Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride typically involves the condensation of 2,5-dihydro-1H-pyrrole-2-carboxylate with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylates.

    Reduction: Reduction reactions can convert it into different reduced forms of pyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride to related pyrrole derivatives allow for meaningful comparisons. Below, key analogs are analyzed based on substituent effects, synthetic yields, physical properties, and spectral data.

Structural and Functional Analogues

Table 1: Comparative Analysis of Selected Pyrrole Carboxylates
Compound Name Molecular Formula Substituents Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate HCl C₆H₉NO₂·HCl –HCl salt; no aryl substituents
Methyl 1-(3-bromophenyl)-2,3,5-triphenyl-... (3u) C₃₀H₂₄BrNO₂ 3-Br-phenyl; 2,3,5-triphenyl 57 188.3–189.3 Complex splitting (δ 6.8–7.5 ppm)
Methyl 1-(3-chlorophenyl)-2,3,5-triphenyl-... (3v) C₃₀H₂₄ClNO₂ 3-Cl-phenyl; 2,3,5-triphenyl 54 189.3–191.2 Similar aromatic splitting (δ 6.7–7.4 ppm)
Benzyl 3-(2-ethoxycarbonylethyl)-4-methyl-... (22) C₂₅H₂₅NO₅ Ethoxycarbonylethyl; benzyl
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) C₈H₅ClN₂O₂ Cl substituent; carboxylic acid 71 Acid proton (δ 12.5 ppm)

Key Observations

Substituent Effects on Reactivity and Yield :

  • Halogenated derivatives (e.g., 3u, 3v) exhibit moderate yields (54–57%), likely due to steric hindrance from bulky aryl groups or electronic effects from halogens . In contrast, simpler pyrrole carboxylates (e.g., compound 10b) achieve higher yields (71–95%) owing to fewer steric constraints .
  • The hydrochloride salt in the target compound enhances solubility in polar solvents, a property absent in neutral esters like 3u or 3v .

Physical Properties :

  • Melting points for halogenated analogs (3u, 3v) exceed 188°C, reflecting strong intermolecular interactions (e.g., halogen bonding, π-stacking) . The target compound’s melting point is undocumented but expected to be lower due to ionic character.

Spectral Data :

  • ¹H NMR : Aromatic protons in 3u and 3v appear at δ 6.7–7.5 ppm, consistent with electron-withdrawing substituents (Br, Cl) deshielding adjacent protons . The target compound’s dihydropyrrole ring would show distinct signals for saturated protons (δ 3–5 ppm).
  • 13C NMR : Carboxylate carbons in similar compounds resonate at δ 160–170 ppm , a range expected for the target compound’s ester group.

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., 10b) exhibit broad peaks for acidic protons (δ ~12.5 ppm) and lower solubility in organic solvents compared to ester analogs .
  • Ethoxycarbonylethyl substituents (e.g., compound 22) introduce additional complexity in NMR spectra due to conformational flexibility .

Biological Activity

Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Target Interactions
Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride interacts with various biological targets, leading to significant changes in cellular functions. It has been shown to exhibit cytotoxic activity against several cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism often involves modulation of key signaling pathways and enzyme activities.

Biochemical Pathways
The compound plays a role in multiple biochemical pathways. Research indicates that derivatives of pyrrole can influence metabolic processes by interacting with enzymes involved in the synthesis of important biomolecules. For example, it has been noted that this compound can modulate gene expression and cellular metabolism through specific binding interactions with proteins and enzymes.

Cellular Effects

Cytotoxicity and Antimicrobial Properties
Studies have demonstrated that Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride exhibits cytotoxic effects against various tumor cell lines. The compound has shown potential antimicrobial properties as well, particularly against drug-resistant strains of bacteria .

Dosage Effects in Animal Models
In animal studies, the effects of this compound vary significantly with dosage. Lower doses may enhance certain biochemical pathways, while higher doses could lead to increased toxicity. Understanding these dosage-dependent effects is crucial for developing therapeutic applications.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
CytotoxicityEffective against multiple cancer cell lines,
AntimicrobialActive against drug-resistant bacteria ,
Enzyme InhibitionModulates enzyme activity in metabolic pathways,
Gene ExpressionAlters expression of genes related to metabolism

Case Studies

  • Anticancer Activity
    A study highlighted the cytotoxic effects of Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride on human leukemia cells. The compound induced apoptosis through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins .
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results indicated that it could inhibit the growth of both drug-sensitive and drug-resistant strains, suggesting its potential as a new therapeutic agent for tuberculosis treatment .

Q & A

Q. What are the common synthetic routes for Methyl 2,5-dihydro-1H-pyrrole-2-carboxylate hydrochloride?

A microwave-assisted method using Fe₃O₄ nanoparticles as catalysts in ethanol/water mixtures has been reported for analogous dihydropyrrole derivatives. This approach reduces reaction time to 30 minutes and achieves moderate yields . Alternative routes include multi-step strategies, but direct conversions (e.g., using ethyl pyruvate and aniline derivatives) are preferred for efficiency. Recrystallization from ethanol is standard for obtaining single crystals for structural analysis .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction is the gold standard. The compound is dissolved in ethanol, and slow evaporation yields diffraction-quality crystals. Data collection involves a diffractometer, with refinement using SHELX software (e.g., SHELXL for structure solution and SHELXS for heavy atom positioning). Hydrogen atoms are typically positioned geometrically, except for freely refined N-bound H-atoms . Bond lengths and angles are cross-checked against standard databases (e.g., Allen et al., 1987) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Key precautions include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Work should be conducted in a fume hood due to potential irritant properties. Waste must be segregated and disposed of via certified hazardous waste services. Storage at -20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and efficiency of producing this compound?

Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example, Fe₃O₄ nanoparticles in ethanol/water (v/v) under microwave conditions reduce reaction times from hours to minutes while maintaining yields >70%. This method minimizes side reactions and improves reproducibility . Optimization parameters include catalyst loading (8 mol% in reported cases) and solvent ratios .

Q. What methodologies are used to analyze hydrogen bonding patterns in the crystal lattice?

Graph set analysis (Bernstein et al., 1995) is employed to classify hydrogen-bonding motifs. For example, inversion dimers with R₂²(10) ring motifs are common in dihydropyrrole derivatives, linked via N–H···O and C–H···π interactions. Software like Mercury or CrystalExplorer visualizes these interactions, while SHELXL refines hydrogen atom positions .

Q. How do researchers address discrepancies in crystallographic data between different studies?

Discrepancies (e.g., dihedral angles between pyrrole and phenyl rings) are resolved by re-examining data collection parameters (e.g., temperature, radiation source) and refining models with updated software (e.g., WinGX/ORTEP). Cross-validation against spectroscopic data (NMR, IR) ensures consistency. For example, dihedral angles of 77.81° vs. 74.87° in similar compounds may arise from substituent effects or crystal packing forces .

Q. What strategies are employed to design analogs of this compound for biological activity screening?

Substituent modification at the pyrrole ring (e.g., chloro, fluoro, or methyl groups) is guided by SAR studies. Analog synthesis often uses aromatic acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) coupled to pyrrole esters. Biological assays (e.g., CD45 inhibition or antiplatelet aggregation) prioritize derivatives with enhanced hydrolytic stability and bioavailability .

Q. What computational tools are recommended for refining the crystal structure of such derivatives?

SHELX suite (SHELXL for refinement, SHELXD for heavy atom location) is widely used for small-molecule crystallography. WinGX integrates data processing (e.g., absorption corrections) and visualization (ORTEP for ellipsoid plots). For hydrogen bonding analysis, CrystalExplorer calculates interaction energies, while Mercury assists in packing diagram generation .

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